3-Methoxy-1H-isochromen-1-one
Description
Structure
3D Structure
Properties
CAS No. |
4090-69-1 |
|---|---|
Molecular Formula |
C10H8O3 |
Molecular Weight |
176.17 g/mol |
IUPAC Name |
3-methoxyisochromen-1-one |
InChI |
InChI=1S/C10H8O3/c1-12-9-6-7-4-2-3-5-8(7)10(11)13-9/h2-6H,1H3 |
InChI Key |
QXNIYYUDOBBOTC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=CC=CC=C2C(=O)O1 |
Origin of Product |
United States |
Synthetic Methodologies for 3 Methoxy 1h Isochromen 1 One and Its Analogues
Historical Perspectives on Isocoumarin (B1212949) Synthesis
Over the past several decades, a number of classical strategies have been established for the synthesis of the isocoumarin scaffold. beilstein-journals.org These foundational methods provided the basis upon which modern catalytic approaches have been built. Traditional synthetic routes to isocoumarins generally include:
Intramolecular cyclization reactions : This is one of the most common historical approaches, often involving the cyclization of precursors like 2-alkenylbenzoic acids or o-alkynylbenzoates. nih.govbeilstein-journals.org
Oxidation of isochromans : The isocoumarin skeleton can be accessed through the oxidation of the corresponding saturated isochroman (B46142) ring system. nih.govbeilstein-journals.org
Metal-catalyzed cross-coupling and cyclization : These methods typically involve the reaction of 1,2-difunctionalized arenes with coupling partners such as alkynes or carbon monoxide, catalyzed by transition metals. nih.govbeilstein-journals.org
Targeted Synthesis of 3-Methoxy-1H-isochromen-1-one
While extensive research has focused on the synthesis of substituted isocoumarins, specific literature detailing the targeted, high-yield synthesis of the parent compound, this compound, is less common. The synthesis of this compound can be inferred from general methodologies developed for its analogues. Modern catalytic methods, such as the annulation of benzoic acids with appropriate two-carbon synthons bearing a methoxy (B1213986) group, represent a plausible route. For instance, a rhodium-catalyzed reaction between benzoic acid and a methoxy-substituted diazo compound could theoretically yield the target molecule.
Strategies for Substituted Methoxy-1H-isochromen-1-ones
The synthesis of isocoumarins bearing methoxy substituents on the aromatic ring has been a significant area of research, driven by the prevalence of this substitution pattern in natural products.
6-Methoxy-3-methyl-1H-isochromen-1-one and Related Analogues : The synthesis of 6,8-dimethoxy-3-methyl-isocoumarin has been achieved through the oxidative cleavage of the corresponding indan-1-one precursor, demonstrating a classic approach to this class of compounds. rsc.org Another relevant synthesis is that of 8-hydroxy-6-methoxy-3-pentyl-1H-isochromen-1-one, which was prepared from 3,5-dimethoxyhomophthalic anhydride (B1165640). researchgate.neteurjchem.com This anhydride was reacted with hexanoyl chloride to yield 6,8-dimethoxy-3-pentylisocoumarin, which then underwent regioselective demethylation to furnish the final product. researchgate.neteurjchem.com This highlights a strategy where differential reactivity of methoxy groups is exploited to achieve specific substitution patterns.
7-Methoxy-3-methyl-1H-isochromen-1-one : A documented synthesis of this compound involves a palladium-catalyzed reaction sequence. The procedure starts from a substituted benzoic acid and utilizes a multi-step, one-pot process to construct the isocoumarin ring, yielding the final product as a yellow solid. rsc.org
8-Methoxy-3-(2-methoxyphenyl)-1H-isochromen-1-one : While a specific synthesis for the 2-methoxyphenyl derivative is not detailed in the provided sources, the synthesis of the closely related 8-methoxy-3-phenyl-1H-isochromen-1-one has been reported. rsc.org This synthesis proceeds via a Rh(III)-catalyzed C-H activation/annulation pathway, and the methodology is generally applicable to a range of substituted aryl groups, suggesting a viable route to the 2-methoxyphenyl analogue. rsc.org
Catalytic Approaches in Isocoumarin Construction
Modern organic synthesis has increasingly relied on catalytic methods to construct complex molecules efficiently. The synthesis of isocoumarins has benefited significantly from these advances, particularly through the use of transition metal catalysts.
Direct C-H bond functionalization has emerged as a powerful, atom-economical strategy for building heterocyclic rings. acs.org Rhodium and Ruthenium catalysts have been at the forefront of this revolution for isocoumarin synthesis.
Rh(III)-catalyzed Reactions : Rhodium(III) catalysts have been extensively used to synthesize isocoumarins via C-H activation and annulation. nih.govbeilstein-journals.org These reactions typically involve the coupling of benzoic acids with alkynes or alkene derivatives. acs.org A common mechanistic feature is the coordination of the carboxylic acid to the rhodium center, followed by ortho C-H activation to form a five-membered rhodacycle intermediate. nih.govresearchgate.net This intermediate then reacts with a coupling partner, such as an alkyne or a vinyl acetate (B1210297), leading to migratory insertion and subsequent reductive elimination or cyclization to form the isocoumarin product. nih.govacs.org Enaminones have also been used as substrates, reacting with iodonium (B1229267) ylides in a Rh(III)-catalyzed cascade to produce isocoumarins in high yields. nih.govbeilstein-journals.orgresearchgate.net
Table 1: Examples of Rh(III)-Catalyzed Isocoumarin Synthesis Click on headers to sort
| Catalyst | Substrate 1 | Substrate 2 | Product | Yield | Reference |
|---|---|---|---|---|---|
| [Cp*RhCl2]2 | Benzoic acid | 1-Phenylvinyl acetate | 3-Phenyl-1H-isochromen-1-one | 81% | acs.org |
| [Cp*RhCl2]2 | 4-Methylbenzoic acid | 1-Phenylvinyl acetate | 6-Methyl-3-phenyl-1H-isochromen-1-one | 87% | acs.org |
| Cp*Rh(MeCN)32 | Benzoic acid | N-functionalized cyclic carbonate | 3,3-Disubstituted amino-isocoumarin | 96% | acs.org |
Ru(II)-catalyzed Reactions : Ruthenium(II) catalysts provide an inexpensive and efficient alternative for the synthesis of isocoumarins. acs.orggoettingen-research-online.de The typical reaction involves the oxidative annulation of benzoic acids with internal alkynes. acs.orggoettingen-research-online.de The process is believed to proceed through a rate-limiting C-H bond ruthenation step, where the weakly coordinating carboxylic acid directs the catalyst to the ortho position of the benzene (B151609) ring. acs.orggoettingen-research-online.de This catalytic system demonstrates broad applicability and has also been used to prepare α-pyrones. acs.orggoettingen-research-online.de The synthesis of 8-Hydroxy-3,4-bis(4-methoxyphenyl)-1H-isochromen-1-one was achieved in 65% yield using a [RuCl2(p-cymene)] catalyst with 1,2-bis(4-methoxyphenyl)ethyne. iucr.orgiucr.org
Table 2: Examples of Ru(II)-Catalyzed Isocoumarin Synthesis Click on headers to sort
| Catalyst | Substrate 1 | Substrate 2 | Product | Yield | Reference |
|---|---|---|---|---|---|
| [RuCl2(p-cymene)]2 | Benzoic acid | Diphenylacetylene | 3,4-Diphenyl-1H-isochromen-1-one | 98% | acs.orggoettingen-research-online.de |
| [RuCl2(p-cymene)]2 | 4-Methoxybenzoic acid | Diphenylacetylene | 6-Methoxy-3,4-diphenyl-1H-isochromen-1-one | 99% | acs.orggoettingen-research-online.de |
Silver(I) complexes have been employed in the highly regioselective synthesis of 1-alkoxy-isochromenes, which are structural relatives of the target lactones. acs.orgacs.orgnih.gov This method involves a domino addition/cycloisomerization reaction of 2-alkynylbenzaldehydes with various alcohols. acs.orgacs.org The use of a well-defined silver(I) complex bearing a macrocyclic pyridine-containing ligand is crucial for the success of this transformation. acs.orgacs.orgnih.gov This catalytic approach is characterized by its absolute regioselectivity, mild reaction conditions, and high yields, often requiring minimal purification. acs.orgacs.org For example, the reaction of 2-[(4-methoxyphenyl)ethynyl]benzaldehyde with methanol, catalyzed by 5 mol% of the silver(I) complex, yields 1-Methoxy-3-(4-methoxyphenyl)-1H-isochromene in 99% yield under optimized conditions. acs.orgresearchgate.netacs.org This method provides a powerful tool for constructing the core structure of many bioactive molecules that feature a cyclic acetal (B89532) framework. acs.orgacs.org
Palladium-Catalyzed Divergent Synthesis Strategies
Divergent synthesis offers an efficient pathway to generate molecular diversity from a single starting material by subtly modifying reaction conditions. In the realm of palladium catalysis, the choice of ligand plays a pivotal role in directing the reaction toward different structural outcomes. beilstein-journals.orgrsc.org This strategy allows for the selective synthesis of distinct products from a common intermediate. beilstein-journals.org While direct examples for this compound are specific, the principles are widely applied in heterocycle synthesis.
Palladium-catalyzed reactions are instrumental in forming the isocoumarin core. For instance, various isocoumarins can be prepared from 2-halobenzoates and ketones through a process involving a palladium-catalyzed α-arylation followed by intramolecular cyclization. organic-chemistry.org The efficiency and selectivity of such reactions can be tuned by the reaction conditions. Similarly, the palladium-catalyzed nucleophilic addition and oxidative annulation of bromoalkynes with benzoic acids provide a route to 3-substituted isocoumarins. organic-chemistry.org
A key principle in divergent synthesis is the ability to control the reaction pathway. By changing the phosphine (B1218219) ligand in a palladium-catalyzed cycloaddition, for example, it is possible to switch between different modes of cyclization, such as (3+2) and (4+2), to yield different spiro-fused heterocyclic products. rsc.org This ligand-controlled regiodivergence can be applied to the synthesis of various frameworks. For instance, using an o-iodoaniline, phenylacetylene, and carbon monoxide, palladium catalysis can selectively yield either phenanthridone or acridone (B373769) alkaloids simply by controlling the ligands present. beilstein-journals.org These strategies highlight the potential for developing divergent syntheses for complex isocoumarins by intercepting common Heck intermediates or other reactive species to form a variety of products. nih.gov
Table 1: Principle of Ligand-Controlled Divergent Synthesis This table illustrates the general concept of how ligand choice can direct a reaction to produce different structural scaffolds from common starting materials.
| Starting Materials | Catalyst System | Product Type | Reference |
|---|---|---|---|
| o-Iodoaniline, Phenylacetylene, CO | Pd(OAc)₂, Ligand-free | Phenanthridinone | beilstein-journals.org |
| o-Iodoaniline, Phenylacetylene, CO | Pd(OAc)₂, Xantphos (Ligand) | Acridone | beilstein-journals.org |
| Vinylidenecyclopropane-diesters, Methyleneindolinones | Pd₂(dba)₃, dppp (B1165662) (Ligand) | Spirooxindole (six-membered ring) | rsc.org |
Ring-Closing Reactions and Cycloisomerization Methodologies
Ring-closing reactions, particularly cycloisomerizations, are fundamental to the construction of the 1H-isochromen-1-one core. These reactions typically involve an intramolecular process where a suitably functionalized linear precursor cyclizes to form the heterocyclic ring. A common strategy involves the cyclization of ortho-alkynylaryl aldehydes or esters. acs.org
The regioselectivity of these cyclizations is a critical aspect, with competition often arising between 5-exo-dig and 6-endo-dig pathways. acs.org The outcome can be directed by the choice of catalyst and reaction conditions.
Gold and Silver Catalysis : Gold and silver complexes are particularly effective at catalyzing the cyclization of 2-alkynylbenzaldehydes. acs.org Silver(I) complexes with macrocyclic pyridine-containing ligands have been shown to catalyze the domino addition/cycloisomerization of 2-alkynylbenzaldehydes with alcohols, leading regioselectively to 1-alkoxy-1H-isochromenes. acs.orgacs.org Similarly, gold-catalyzed domino cycloisomerization/reduction processes can efficiently produce 1H-isochromene derivatives. researchgate.net These isochromenes can then be oxidized to the corresponding isocoumarins. organic-chemistry.org
Ruthenium and Indium Catalysis : Other metals also facilitate these transformations. Ruthenium catalysts can promote the cycloisomerization of specific benzannulated propargylic alcohols to yield isochromenes through a 6-endo cyclization. organic-chemistry.org Indium triiodide is effective for the 6-endo-dig cyclization of o-(alkynyl)benzyl alcohols. organic-chemistry.org
Other Methodologies : An N-heterocyclic carbene (NHC)-catalyzed oxidative cyclization of o-alkynylbenzaldehydes provides a route to both phthalides and isocoumarins under aerobic conditions. nih.gov A simple and efficient synthesis of 3-amino-1H-isochromene derivatives has been achieved via a 6-endo-cyclization of in situ generated ortho-ynamidyl het(aryl) aldehyde precursors. rsc.org
Table 2: Examples of Cycloisomerization Reactions in Isochromene Synthesis
| Precursor | Catalyst/Reagent | Product Type | Key Feature | Reference |
|---|---|---|---|---|
| 2-Alkynylbenzaldehyde & Alcohol | Silver(I) Complex | 1-Alkoxy-1H-isochromene | Regioselective 6-endo cyclization | acs.orgacs.org |
| o-(Alkynyl)phenyl propargyl ether | Gold Catalyst | Functionalized 1H-isochromene | Oxidative cyclization followed by migration | organic-chemistry.org |
| o-(Alkynyl)benzyl alcohol | Indium Triiodide (InI₃) | 1H-Isochromene | Regioselective 6-endo-dig cyclization | organic-chemistry.org |
| o-Alkynylbenzaldehyde | N-Heterocyclic Carbene (NHC) | Isocoumarin/Phthalide | Oxidative cyclization using O₂ from air | nih.gov |
Utilization of Key Precursors in Isocoumarin Synthesis
The synthesis of isocoumarins relies heavily on the availability of versatile and reactive precursors. Among the most important are homophthalic acid derivatives and 2-alkynylbenzaldehydes.
Homophthalic Acid Derivatives Homophthalic acid and its anhydride are classic and widely used starting materials for isocoumarin synthesis. google.com They can be condensed with a variety of electrophilic partners to construct the isocoumarin skeleton.
Condensation Reactions : The condensation of homophthalic anhydride with ferrocene (B1249389) using a dehydrating agent like polyphosphoric acid or aluminum chloride yields 3-ferrocenyl isocoumarins. orientjchem.org Similarly, condensing homophthalic acid anhydride with non-steroidal anti-inflammatory drugs (NSAIDs) has been used to create novel isocoumarin analogues for antimicrobial research. researchgate.net
Multi-step Syntheses : Chlorinated isocoumarin derivatives, including naturally occurring fungal metabolites, have been synthesized starting from chlorinated benzoic acids. These are first carboxylated to give homophthalic acids, which are then converted to the corresponding anhydrides, acetylated, and decarboxylated to furnish the final isocoumarin products. rsc.org
Chiral Synthesis : Enantiopure isocoumarins can be prepared by coupling homophthalic acid with chiral α-chloroacid halides derived from amino acids. globalscientificjournal.com
Table 3: Synthesis of Isocoumarins from Homophthalic Acid Derivatives
| Homophthalic Derivative | Reactant | Product | Reference |
|---|---|---|---|
| Homophthalic Anhydride | Ferrocene | 3-Ferrocenyl isocoumarin | orientjchem.org |
| Homophthalic Anhydride | Non-steroidal anti-inflammatory drugs (NSAIDs) | 3-Aryl/alkyl substituted isocoumarins | researchgate.net |
| Chlorinated Homophthalic Anhydride | Acetic Anhydride (for acetylation/decarboxylation) | Chlorinated isocoumarins | rsc.org |
2-Alkynylbenzaldehydes 2-Alkynylbenzaldehydes are modern and highly versatile precursors for the synthesis of 3-substituted isocoumarins. researchgate.net Their utility stems from the dual reactivity of the aldehyde and alkyne functional groups, which can participate in a variety of metal-catalyzed cyclization reactions.
Oxidative Cyclization : A silver-catalyzed aerobic oxidation combined with a 6-endo heterocyclization of o-alkynylbenzaldehydes provides an efficient route to 3-substituted isocoumarins. researchgate.net An alternative approach uses an N-heterocyclic carbene (NHC) catalyst for oxidative cyclization under aerobic conditions. nih.gov
Domino Reactions : As mentioned previously, 2-alkynylbenzaldehydes are excellent substrates for domino reactions. A silver-catalyzed domino addition/cycloisomerization with an alcohol regioselectively yields 1-alkoxy-1H-isochromenes, which are direct precursors to 1-alkoxy-isocoumarins. acs.orgacs.org Gold catalysts can also be used in similar domino cycloisomerization/reduction sequences. researchgate.net
Table 4: Synthesis of Isocoumarin Precursors from 2-Alkynylbenzaldehydes
| 2-Alkynylbenzaldehyde Derivative | Catalyst/Reagent | Product | Key Feature | Reference |
|---|---|---|---|---|
| 2-(Phenylethynyl)benzaldehyde | AgBF₄, DMF, 80°C | 3-Phenyl-1H-isochromen-1-one | Aerobic oxidation/6-endo heterocyclization | researchgate.net |
| 2-Alkynylbenzaldehydes | NHC catalyst, O₂ (air) | Phthalides and Isocoumarins | Oxidative cyclization | nih.gov |
| 2-Alkynylbenzaldehyde & Methanol | Silver(I) Complex | 1-Methoxy-1H-isochromene | Regioselective domino addition/cycloisomerization | acs.orgacs.org |
Synthesis of Novel Isocoumarin Analogues for Research Applications
The isocoumarin scaffold is a "privileged structure" in medicinal chemistry, and the synthesis of novel analogues is a vibrant area of research aimed at discovering new therapeutic agents. scielo.br Synthetic efforts are often directed toward creating libraries of compounds for biological screening. thegoodscentscompany.com
Anticancer Agents : A novel isocoumarin, 3-hexyl-5,7-dimethoxy-isochromen-1-one, was synthesized via a Sonogashira cross-coupling followed by a copper-iodide-catalyzed intramolecular cyclization. scielo.br This compound was subsequently evaluated for its chemotherapeutic potential, including its ability to induce cell death and its toxicogenetic profile in mice. scielo.br
Antimicrobial Agents : To investigate new antimicrobial agents, a series of novel isocoumarin analogues were synthesized by condensing homophthalic acid anhydride with various non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.net The resulting compounds were then evaluated for their antimicrobial activity, and docking studies were performed to understand their interaction with bacterial enzymes like UDP-N-acetylmuramate-L-alanine ligase. researchgate.net
New Synthetic Routes : Research also focuses on developing new and efficient methods to access isocoumarin analogues. A transition-metal-free synthesis was developed to produce 3-substituted isocoumarins from 4-hydroxycoumarins and a benzyne (B1209423) precursor, demonstrating a novel rearrangement strategy. acs.org The synthesis of the first examples of certain naturally occurring chlorinated 3,4-dihydroisocoumarins represents another important research application, providing access to these fungal metabolites for further study. rsc.org
Table 5: Examples of Novel Isocoumarin Analogues and Their Research Applications
| Novel Analogue Structure | Synthetic Precursors | Research Application | Reference |
|---|---|---|---|
| 3-Hexyl-5,7-dimethoxy-isochromen-1-one | 2-Iodo-3,5-dimethoxy-benzoic acid, Oct-1-yne | Evaluation of chemotherapeutic potential (anticancer) | scielo.br |
| 3-Aryl/alkyl substituted isocoumarins | Homophthalic acid anhydride, NSAIDs | Development of novel antimicrobial agents | researchgate.net |
| Chlorinated 3,4-dihydroisocoumarins | Chlorinated 2,4-dimethoxy-6-methylbenzoic acids | First total synthesis of fungal metabolites | rsc.org |
| 3-Substituted isocoumarins | 4-Hydroxycoumarin, Benzyne precursor | Development of novel synthetic methodologies | acs.org |
Structural Elucidation and Advanced Characterization of 3 Methoxy 1h Isochromen 1 One Analogues
Spectroscopic Characterization Techniques in Structural Confirmation (e.g., Nuclear Magnetic Resonance, Infrared Spectroscopy, Ultraviolet-Visible Spectroscopy, Mass Spectrometry)
Spectroscopic methods are fundamental tools for the initial identification and structural confirmation of newly synthesized isochromenone analogues. Each technique provides unique and complementary information about the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy is paramount for detailing the carbon-hydrogen framework. In ¹H NMR spectra of 3-methoxy-1H-isochromen-1-one analogues, the methoxy (B1213986) group protons typically appear as a sharp singlet between δ 3.80 and 3.90 ppm. mdpi.comresearchgate.net For instance, in (8-hydroxy-6-methoxy-1-oxo-1H-isochromen-3-yl)methyl formate (B1220265), the methoxy protons are observed at 3.90 ppm. researchgate.net The protons on the aromatic ring and the heterocyclic core produce signals in distinct regions, with their multiplicity and coupling constants revealing their substitution patterns. In ¹³C NMR spectra, the methoxy carbon presents a characteristic resonance around 55-62 ppm. mdpi.comresearchgate.netresearchgate.netacdlabs.com The lactone carbonyl carbon (C-1) is typically observed in the downfield region of the spectrum, around 160-168 ppm, confirming the presence of the isochromen-1-one core. researchgate.netrsc.orgresearchgate.net
Interactive Data Table: Representative NMR Data for Isochromenone Analogues
| Compound | Nucleus | Chemical Shift (δ, ppm) | Assignment | Reference |
|---|---|---|---|---|
| (8-Hydroxy-6-methoxy-1-oxo-1H-isochromen-3-yl)methyl formate | ¹H | 3.90 (s, 3H) | -OCH₃ | researchgate.net |
| ¹H | 6.53 (s, 1H) | H-4 | researchgate.net | |
| ¹H | 11.0 (s, 1H) | OH-8 | researchgate.net | |
| ¹³C | 56.19 | -OCH₃ | researchgate.net | |
| ¹³C | 107.82 | C-4 | researchgate.net | |
| ¹³C | 164.23 | C-1 (C=O) | researchgate.net | |
| 6,8-Dimethoxy-3-pentylisocoumarin | ¹H | 6.09 (s) | H-4 | researchgate.net |
| ¹³C | 103.5 | C-4 | researchgate.net | |
| ¹³C | 159.3 | C-3 | researchgate.net | |
| ¹³C | 168.1 | C-1 (C=O) | researchgate.net |
Infrared (IR) Spectroscopy is particularly useful for identifying key functional groups. The most prominent absorption band for isochromen-1-ones is the strong stretching vibration (ν) of the lactone carbonyl group (C=O), which typically appears in the range of 1719–1775 cm⁻¹. rsc.orgmasterorganicchemistry.com The exact frequency can provide clues about substitution and ring strain. Additionally, C-O stretching vibrations associated with the methoxy group and the lactone ether linkage are observed, often in the 1200-1300 cm⁻¹ region. rsc.org Aromatic C=C stretching bands are also visible in the 1450-1650 cm⁻¹ range. researchgate.netmasterorganicchemistry.com
Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the conjugated π-electron system within the molecule. Isochromenone analogues exhibit characteristic absorption maxima that correspond to electronic transitions within the aromatic and heterocyclic rings. For example, a study on dihydropyranoflavones, which contain a related chromene core, showed absorption maxima (λ_max) around 255 nm and 316 nm, indicative of their extended conjugation. scielo.br
Mass Spectrometry (MS) confirms the molecular weight and elemental composition of the compounds. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula. rsc.orgrsc.orgscielo.br The fragmentation patterns observed in the mass spectrum can also offer further structural clues, helping to confirm the connectivity of different parts of the molecule.
Crystallographic Analysis and Molecular Conformation Studies (e.g., X-ray Diffraction)
For several this compound analogues, X-ray crystallographic analysis has confirmed the planarity of the core isochromenone ring system. nih.goviucr.org In a study of 3-(4-methoxyphenyl)-1H-isochromen-1-one, the isochromene ring system was found to be essentially planar, with a maximum deviation of only 0.024 Å. nih.gov Similarly, the analysis of 8-hydroxy-3,4-bis(4-methoxyphenyl)-1H-isochromen-1-one revealed a planar 1H-isochromene moiety with an r.m.s. deviation of 0.043 Å. iucr.org This planarity is a consequence of the sp² hybridization of the atoms in the bicyclic system. The analysis also defines the spatial orientation of substituent groups relative to the core structure. For instance, in 3-(4-methoxyphenyl)-1H-isochromen-1-one, the dihedral angles between the planar isochromene core and the attached methoxybenzene ring were determined to be 2.63° and 0.79° in the two independent molecules within the asymmetric unit. nih.gov
Interactive Data Table: Selected Crystallographic Data for Isochromenone Analogues
| Compound | Crystal System | Space Group | Key Feature | Reference |
|---|---|---|---|---|
| 3-(4-Methoxyphenyl)-1H-isochromen-1-one | Monoclinic | P2₁/c | Isochromene ring system is planar (max deviation 0.024 Å). | nih.gov |
| 8-Hydroxy-3,4-bis(4-methoxyphenyl)-1H-isochromen-1-one | Monoclinic | P2₁/n | 1H-isochromene moiety is planar (r.m.s. deviation = 0.043 Å). | iucr.org |
| 6,8-Dimethoxy-3-methyl-1H-isochromen-1-one | Monoclinic | P2₁/n | Molecules linked by bifurcated C—H⋯O hydrogen bonds. | iucr.org |
| (8-Hydroxy-6-methoxy-1-oxo-1H-isochromen-3-yl)methyl formate | Orthorhombic | Pca2₁ | Molecule is essentially planar (r.m.s. deviation 0.051 Å). | researchgate.net |
Analysis of Intermolecular Interactions and Supramolecular Frameworks
Beyond the structure of a single molecule, crystallographic studies illuminate how molecules pack together in the solid state, forming complex supramolecular architectures. iucr.org This packing is directed by a variety of non-covalent intermolecular forces, including hydrogen bonds and C-H···π interactions. chemrxiv.orgmdpi.com
In the crystal structures of isochromenone analogues, hydrogen bonds are a dominant force in directing molecular assembly. researchgate.net While the parent this compound lacks classical hydrogen bond donors, analogues bearing hydroxyl groups or even activated C-H bonds can participate in these interactions. In the crystal of 8-hydroxy-3,4-bis(4-methoxyphenyl)-1H-isochromen-1-one, molecules are linked by O—H···O hydrogen bonds, forming chains that propagate through the crystal lattice. iucr.org Furthermore, weaker C—H···O hydrogen bonds are commonly observed, where a carbon-bound hydrogen atom interacts with an oxygen atom (often the carbonyl oxygen) of an adjacent molecule. iucr.orgnih.gov These interactions can link molecules into one-dimensional chains, two-dimensional sheets, or complex three-dimensional networks. iucr.orgunito.it For example, in 6,8-dimethoxy-3-methyl-1H-isochromen-1-one, molecules are linked by bifurcated C—H⋯O hydrogen bonds, which form chains along the c-axis of the crystal. iucr.org The formation of these hydrogen-bonding networks can be a crucial element in processes such as electrophilic cyclization to form the isochromenone scaffold itself. rsc.orgrsc.org
The C-H···π interaction is a non-conventional hydrogen bond where a C-H bond acts as the donor and an electron-rich π-system (like a benzene (B151609) ring) acts as the acceptor. scielo.org.mxrsc.org These interactions, though weaker than classical hydrogen bonds, play a significant role in the stabilization of crystal packing. mit.edu In the crystal structure of 6,8-dimethoxy-3-methyl-1H-isochromen-1-one, chains formed by hydrogen bonds are further linked by C—H···π interactions, contributing to the formation of a stable supramolecular framework. iucr.org Similarly, the structure of (8-hydroxy-6-methoxy-1-oxo-1H-isochromen-3-yl)methyl formate is stabilized in part by a C—H···π interaction. researchgate.net These interactions are characterized by specific geometric parameters, including the distance between the hydrogen atom and the centroid of the π-ring, which can be precisely measured using X-ray diffraction. iucr.org
Computational and Theoretical Studies on 3 Methoxy 1h Isochromen 1 One and Its Analogues
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. easychair.orgnih.gov It is widely used to understand how a ligand, such as an isocoumarin (B1212949) derivative, might interact with a biological target, typically a protein or enzyme.
In one study, researchers synthesized a series of novel isocoumarin analogues and performed in silico docking studies to investigate their antimicrobial potential. researchgate.net The synthesized compounds were docked into the crystal structure of UDP-N-acetylmuramate-L-alanine ligase (MurC), an essential enzyme for bacterial peptidoglycan biosynthesis. researchgate.netrsc.org The results indicated that the isocoumarin nucleus of the most active compounds binds within a specificity pocket, interacting with key amino acid residues of the target. researchgate.netrsc.org The binding energies, which indicate the stability of the ligand-target complex, were calculated for several derivatives, with lower values suggesting stronger affinity. rsc.org
| Compound | Calculated Binding Energy (kcal/mol) |
|---|---|
| 4g | -12.26 |
| 4f | -10.63 |
| 4a | -10.33 |
| 4c | -10.05 |
Another extensive in silico analysis screened 307 isocoumarin compounds derived from endophytic fungi against lanosterol (B1674476) C-14 α-demethylase of Candida albicans, a key enzyme in ergosterol (B1671047) biosynthesis. dlsu.edu.ph This virtual screening aimed to identify promising antifungal candidates. The study found that the compound Sg17-1-4 (Isocoumarin 269) was a particularly promising candidate, exhibiting a strong binding affinity of -10.9 kcal/mol. dlsu.edu.ph The analysis of its docked pose revealed that the strong interaction was facilitated by conventional hydrogen bonding involving the lactone ring and the proximity of the heme group to the isocoumarin core. dlsu.edu.ph
Furthermore, molecular docking has been employed to support the discovery of 3-phenyl-1H-isochromen-1-one analogues as potent antioxidant and antiplatelet agents, with the in silico analysis validating the experimental results. researchgate.netresearchgate.net
Structure-Activity Relationship (SAR) Studies via Computational Methods
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. nih.gov Computational methods are frequently used to build SAR models, which can then guide the synthesis of more effective analogues. researchgate.net
A review of the SAR of antimetastatic compounds highlighted an isocoumarin analogue, 3-(3',4'-difluorophenyl) isocoumarin, as a potent agent in a collagen type I invasion assay. mdpi.com The SAR analysis concluded that the presence of fluoro groups on the meta and para positions of the phenyl ring at C-3, along with the double bond in the isocoumarin nucleus, were crucial for enhancing the antimetastatic effect. mdpi.com
In another example, SAR and in silico studies were combined to identify potent antioxidant and antiplatelet agents from a series of synthesized 3-phenyl-1H-isochromen-1-one analogues. researchgate.netresearchgate.net This research demonstrates a common workflow where computational analysis helps to rationalize the observed biological activities and guide the design of new compounds. researchgate.net While not specific to isocoumarins, related studies on coumarin (B35378) derivatives have shown that Density Functional Theory (DFT) can be used to confirm SAR findings by calculating properties like the Lowest Unoccupied Molecular Orbital (LUMO) density, which can correlate with antifungal activity. mdpi.com
Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a powerful tool for elucidating reaction mechanisms, calculating potential energy surfaces, and understanding the stability of intermediates and transition states.
DFT calculations have been instrumental in understanding the synthesis of isocoumarins. For instance, in the electrochemical synthesis of isochromene from 2-ethynylbenzaldehydes, DFT studies were performed to explore several possible reaction pathways. acs.org The calculations revealed that the most viable mechanism involves the activation of the alkyne's triple bond by Ag+ ions, facilitating an intramolecular 6-endo-dig cyclization, which had a lower activation energy (ΔG‡ of 17.25 kcal mol−1) compared to the alternative 5-exo-dig pathway (20.25 kcal mol−1). acs.orgacs.org
In a separate study on the indium-catalyzed synthesis of 4-substituted isocoumarins, DFT calculations provided a deeper understanding of the reaction mechanism. rsc.org The calculations supported a mechanism where the elimination of MeI from a zwitterionic intermediate was the rate-determining step. rsc.org It was also suggested that thermodynamic control leads to the observed 6-endo selective oxyindation. rsc.org
DFT has also been applied to study the gold-catalyzed cyclization of alkynyl benzodioxin to form an 8-hydroxy-isocoumarin. jlu.edu.cn These theoretical calculations revealed a mechanism different from previous experimental proposals, showing that a water molecule participates as both a reactant and a proton shuttle, promoting the reaction under mild conditions. jlu.edu.cn Additionally, DFT has been used to study the structural and electronic properties of ferrocene-isocoumarin conjugated molecules, showing that these conjugated systems exhibit better coplanarity compared to their precursors. rsc.orgnih.gov
In Silico Approaches in Rational Design of Bioactive Isocoumarins
In silico approaches encompass a range of computational methods, including molecular docking, virtual screening, and quantitative structure-activity relationship (QSAR) models, that are used in the rational design of new bioactive compounds. nih.gov These methods allow for the screening of large virtual libraries of molecules to identify promising candidates for synthesis and biological testing, thereby saving time and resources. nih.govfrontiersin.org
A prominent example of rational design in the isocoumarin field is the virtual screening of 307 isocoumarin compounds against the fungal enzyme lanosterol C-14 α-demethylase. dlsu.edu.ph This in silico approach successfully identified a highly promising antifungal candidate, Sg17-1-4, by predicting its binding affinity and interaction mode without prior experimental testing of all compounds. dlsu.edu.ph Understanding the specific interactions that contribute to the strong binding of this compound can pave the way for the development of new therapies against Candida infections. dlsu.edu.ph
Another successful application involved the design and synthesis of novel isocoumarin analogues by condensing homophthalic acid anhydride (B1165640) with various non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.net The rationale was validated through molecular docking studies, which confirmed that the designed compounds could bind effectively to the active site of the target enzyme MurC, leading to the discovery of new antimicrobial agents. researchgate.netrsc.org Similarly, the rational design of 3-phenyl-1H-isochromen-1-one analogues has led to the identification of compounds with potent antioxidant and antiplatelet activities, with in silico analysis serving as a key validation tool in the design process. researchgate.netresearchgate.net
Analytical Methodologies for Research on 3 Methoxy 1h Isochromen 1 One
Chromatographic Techniques for Isolation and Purification (e.g., Column Chromatography, Thin Layer Chromatography)
Chromatographic methods are fundamental in the separation and purification of chemical compounds. iipseries.org The separation is based on the differential partitioning of compounds between a stationary phase and a mobile phase. iipseries.org For isocoumarin (B1212949) derivatives like 3-Methoxy-1H-isochromen-1-one, column chromatography and thin-layer chromatography are standardly employed. rsc.orgnih.gov
Thin-Layer Chromatography (TLC): TLC is a rapid and economical technique often used for the qualitative analysis and preliminary separation of extracts. hilarispublisher.com It can be used to monitor the progress of a chemical reaction producing this compound or to identify fractions from column chromatography that contain the target compound. rsc.org The process involves spotting a sample onto a thin layer of an adsorbent material, such as silica (B1680970) gel, and developing the chromatogram with a suitable solvent system. hilarispublisher.com
Column Chromatography: This is a preparative technique used to isolate and purify larger quantities of a target compound from a mixture. iipseries.orghilarispublisher.com In the context of purifying this compound, a crude reaction mixture or extract is loaded onto a column packed with a stationary phase, typically silica gel. rsc.orgnih.gov A solvent or a mixture of solvents (the mobile phase) is then passed through the column. rsc.org Compounds separate based on their differential adsorption to the stationary phase; substances with lower polarity generally elute faster with a non-polar mobile phase. iipseries.org For isocoumarin compounds, elution is often performed using solvent systems such as petroleum ether/ethyl acetate (B1210297) or cyclohexane/ethyl acetate, collecting the eluent in fractions. rsc.orguniba.it The fractions are then analyzed (e.g., by TLC) to identify those containing the pure this compound.
Future Directions and Research Perspectives
Emerging Synthetic Routes and Catalytic Systems for 3-Methoxy-1H-isochromen-1-one Scaffold Diversification
The synthesis of isocoumarins, including those with methoxy (B1213986) substitutions, has evolved significantly with the advent of modern catalytic systems. These methods offer efficient and regioselective access to a wide array of derivatives, enabling the diversification of the this compound scaffold for structure-activity relationship (SAR) studies.
Traditional methods often rely on the lateral lithiation of o-toluic acid derivatives followed by acylation and lactonization. rsc.org However, emerging strategies increasingly employ transition-metal catalysis to construct the isocoumarin (B1212949) core with high efficiency and functional group tolerance. researchgate.net
Catalytic Systems in Isocoumarin Synthesis:
| Catalyst Type | Reaction Type | Substrates | Key Features |
| Palladium (Pd) | Oxidative Alkoxycarbonylation / Cyclization | 2-Alkynylbenzoic acids, 2-Iodobenzoic acids with ynamides | One of the first metals used for isocoumarin synthesis; offers good yields. mdpi.comacs.org |
| Copper (Cu) | Domino Cyclization / C-C Coupling | o-Halobenzoic acids and alkynes or 1,3-diketones | Cost-effective catalyst, exhibits excellent tolerance for diverse functional groups. researchgate.netias.ac.in |
| Rhodium (Rh) | C-H Activation / Annulation / Coupling | Benzoic acids with α-diazocarbonyls or vinylene carbonate | Allows for the use of vinylene carbonate as a vinylene transfer reagent. researchgate.netmdpi.comacs.org |
| Ruthenium (Ru) | C-H Activation / Cyclization | Benzoic acids and carbonyl sulfoxonium ylide glycogen | Enables the synthesis of complex derivatives like 3-C-glycosyl isocoumarins. rsc.org |
| Iridium (Ir) | Oxidation of Isochroman (B46142) | Isochroman methylene (B1212753) groups | Useful for the synthesis of dihydroisocoumarins. mdpi.com |
One innovative approach involves a one-step synthesis from 2-methoxy o-toluate esters using a LiTMP-LiBr complex, which demonstrates high efficiency and versatility. rsc.org Another powerful method is the copper-catalyzed cyclization of o-bromobenzoic acid with alkynes, which proceeds smoothly under relatively mild conditions. ias.ac.in Furthermore, metal-free strategies, such as the Passerini-Aldol sequence, are being explored to construct the isocoumarin skeleton directly, offering an alternative to metal-catalyzed routes. acs.org These advanced synthetic methodologies are crucial for generating libraries of this compound analogs, facilitating the exploration of their chemical and biological potential.
Exploration of Novel Biological Targets and Mechanisms of Action for Methoxy-Isocoumarin Derivatives
Methoxy-isocoumarin derivatives have demonstrated a broad spectrum of biological activities, including antifungal, antimicrobial, anticancer, and anti-inflammatory properties. rsc.orgresearchgate.net Future research is focused on identifying novel molecular targets and elucidating the precise mechanisms through which these compounds exert their therapeutic effects.
A notable example is the isocoumarin derivative cladosporin (B1252801), which has been identified as a specific inhibitor of lysyl-tRNA synthetase (LysRS), an essential enzyme for protein translation. acs.org This discovery opens avenues for developing novel antibiotics. Structural analyses have revealed that the two phenolic hydroxyl groups are critical for binding to LysRS, providing a blueprint for the rational design of more potent inhibitors based on the isocoumarin scaffold. acs.org
Another promising area is the inhibition of tumor-associated carbonic anhydrase (CA) isoforms IX and XII, which are implicated in cancer progression. nih.gov Certain isocoumarin derivatives have been identified as selective inhibitors of these enzymes.
The anticancer mechanism of some methoxy-isocoumarin derivatives has been linked to the generation of reactive oxygen species (ROS). For instance, the compound NM-3 (2-(8-Hydroxy-6-methoxy-1-oxo-1H-2-benzopyran-3-yl) propionic acid) induces cell death in human carcinoma cells by increasing ROS levels, which in turn leads to the upregulation of the p53 tumor suppressor and cell cycle arrest. nih.gov
The anti-inflammatory and anti-nociceptive effects of methoxy-coumarins (a related class) have also been reported, suggesting potential applications in pain management. phcog.com The structural requirements for the antihistamine release activity of isocoumarins have been studied, indicating that a double bond at the C3-C4 position and specific hydroxylation patterns are crucial for potency. nih.gov
Reported Biological Activities and Targets of Methoxy-Isocoumarin Derivatives:
| Compound/Derivative Class | Biological Activity | Target/Mechanism |
| Cladosporin (Isocoumarin) | Antimalarial, Antibacterial | Lysyl-tRNA Synthetase (LysRS) Inhibition |
| NM-3 (Methoxy-isocoumarin) | Anticancer, Antiangiogenic | ROS Generation, p53 Induction |
| General Methoxy-isocoumarins | Antimicrobial | UDP-N-acetylmuramate-L-alanine ligase Inhibition |
| General Isocoumarins | Anticancer | Carbonic Anhydrase IX and XII Inhibition |
| Thunberginols (Isocoumarins) | Anti-allergic | Inhibition of Histamine Release |
Further investigation into these and other potential targets, such as kinases, proteases, and epigenetic modulators, will be critical for realizing the full therapeutic potential of this compound and its derivatives.
Advanced Computational Modeling for Predictive Biology and Materials Science
Computational modeling has become an indispensable tool in modern chemical research, enabling the prediction of biological activities and material properties, thereby guiding synthetic efforts and mechanistic studies. tu-freiberg.de For isocoumarin derivatives, computational approaches like molecular docking and density functional theory (DFT) are being increasingly utilized. mdpi.comuoc.gr
Molecular docking studies have been employed to understand the binding interactions of isocoumarin analogues with various biological targets. For example, in silico docking of novel isocoumarin derivatives into the active site of UDP-N-acetylmuramate-L-alanine ligase, an essential bacterial enzyme, has helped to rationalize their antimicrobial activity. rsc.org Similarly, molecular docking of bis(triflyl)ethylated isocoumarins on human acetylcholinesterase (hAChE) has revealed promising inhibitory potential, with selective coordination at both the catalytic and peripheral active sites. acs.org These computational predictions are vital for prioritizing compounds for synthesis and biological testing.
In the realm of materials science, computational methods are used to predict the electronic and photophysical properties of novel compounds. mau.se Isocoumarin derivatives have been investigated for their fluorescence properties, with studies combining theoretical and experimental approaches to evaluate their potential as fluorescent materials. researchgate.net These compounds can exhibit good photoluminescence with large Stokes shifts, making them attractive for applications in sensing and imaging. DFT has been used to understand the electronic stability and interactions of methoxy groups in related coumarin (B35378) structures, providing insight into their chemical behavior. mdpi.com
The integration of advanced computational modeling with experimental work will accelerate the discovery and development of this compound-based compounds for both biological and materials science applications.
Development of Isocoumarin-Based Chemical Probes and Research Tools
Chemical probes are powerful tools for studying the function and activity of proteins within complex biological systems. frontiersin.org The isocoumarin scaffold has proven to be an excellent "warhead" for the design of activity-based probes (ABPs), which covalently bind to the active form of specific enzymes. frontiersin.org
Isocoumarin-based ABPs have been particularly successful in targeting serine proteases and rhomboid proteases. frontiersin.orgpnas.org These probes are designed with a reactive isocoumarin core that covalently modifies a key active site residue, typically a serine. cam.ac.uk The design often incorporates a reporter tag, such as a fluorophore or a biotin, and a "clickable" alkyne or azide (B81097) group. acs.orgmdpi.com This "clickable" functionality allows for two-step labeling via bioorthogonal chemistry, which is highly advantageous for in vitro and in vivo applications as it minimizes steric hindrance and improves cell permeability. frontiersin.orgacs.org
Researchers have developed libraries of clickable ABPs based on the 4-chloro-isocoumarin scaffold. researchgate.net The selectivity of these probes can be tuned by modifying the substituents on the isocoumarin ring, allowing them to target specific proteases within a complex proteome. researchgate.net These probes have been used to detect target proteases with high sensitivity and to label endogenous enzymes in tissue lysates and living cells. pnas.orgresearchgate.net
The development of such probes based on the this compound structure could provide valuable tools for identifying novel enzyme targets and for activity-based protein profiling (ABPP) studies. frontiersin.org These tools are crucial for target validation, biomarker discovery, and understanding the role of specific enzymes in health and disease. frontiersin.orgsemanticscholar.org
Q & A
Q. How are anisotropic displacement parameters used to refine structures with high thermal motion in crystallography?
- Methodological Answer :
- In SHELXL, assign anisotropic displacement parameters (ADPs) to non-hydrogen atoms to model thermal motion.
- Use the ISOR command to constrain ADPs for atoms in disordered regions.
- Validate refinement stability via Δ/σ(max) < 0.1 .
Data Contradiction Analysis
Q. How should researchers address contradictions between theoretical computational models and experimental crystallographic data?
- Methodological Answer :
- Re-optimize computational models (e.g., DFT with dispersion corrections) to match experimental bond lengths (mean σ(C–C) = 0.003 Å).
- Check for crystal packing effects (e.g., hydrogen bonding) that may distort geometry.
- Use Hirshfeld surface analysis to quantify intermolecular interactions .
Q. What steps ensure ethical and reproducible data sharing for crystallographic studies of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
